molecular formula C17H24N2O B4899231 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde

4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde

Cat. No. B4899231
M. Wt: 272.4 g/mol
InChI Key: JCPRNMRAMMOTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde, also known as PPC, is a chemical compound that has been studied extensively for its potential application in scientific research. This compound belongs to the class of piperazine derivatives, which have been shown to have a range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin reuptake inhibitor. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound has also been shown to have low toxicity and few side effects. However, this compound has some limitations for use in lab experiments, including its relatively short half-life and limited solubility in water.

Future Directions

There are several future directions for research on 4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde. One area of interest is the development of more potent and selective this compound derivatives. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Further research is also needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the treatment of neurodegenerative diseases.

Synthesis Methods

4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde can be synthesized through a multi-step process that involves the reaction between 4-bromobenzyl chloride and cyclohexylamine to form 4-(cyclohexylamino)benzyl chloride. This intermediate is then reacted with piperazine to produce the final product, this compound. The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

4-(4-phenylcyclohexyl)-1-piperazinecarbaldehyde has been studied extensively for its potential application in scientific research. It has been shown to have a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(4-phenylcyclohexyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-14-18-10-12-19(13-11-18)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPRNMRAMMOTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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